molecular formula C6H4N2S2 B1351126 Thiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 57135-09-8

Thiazolo[5,4-b]pyridine-2(1H)-thione

Cat. No. B1351126
CAS RN: 57135-09-8
M. Wt: 168.2 g/mol
InChI Key: WITYIAHCBUYCSY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound . It belongs to the class of triazolopyridine .


Synthesis Analysis

Thiazolo[5,4-b]pyridine derivatives have been synthesized in several steps from commercially available substances . For example, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . Another synthesis involved a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-b]pyridine-2(1H)-thione derivatives was established via elemental analysis and spectral data . FT-IR spectroscopy was performed for the vibrational spectral analysis .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of N-fused heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thiazolo[5,4-b]pyridine-2(1H)-thione derivatives were analyzed using various techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

    Phosphoinositide 3-Kinase Inhibitors

    • Field : Bioactive Substance and Function of Natural Medicines .
    • Application : Thiazolo[5,4-b]pyridine derivatives have been identified as potent Phosphoinositide 3-Kinase (PI3K) inhibitors .
    • Method : These compounds were synthesized in seven steps from commercially available substances and tested for PI3K enzymatic assay .
    • Results : The compounds showed potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .

    c-KIT Inhibitors for Overcoming Imatinib Resistance

    • Field : Cancer Therapeutics .
    • Application : Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors capable of overcoming imatinib resistance .
    • Method : 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and structure-activity relationship (SAR) studies were performed .
    • Results : The derivative 6r was identified as a potent c-KIT inhibitor, capable of inhibiting c-KIT and suppressing proliferation of GIST-T1 cancer cells .

    Estrogen Receptor Ligands

    • Field : Biochemistry .
    • Application : Thiazole analogs, which may include Thiazolo[5,4-b]pyridine derivatives, can serve as estrogen receptor ligands .

    Optoelectronic Materials

    • Field : Material Science .
    • Application : Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures, making them valuable for applications in optoelectronic materials .
    • Results : The compounds exhibit energy gaps falling in the range of 2.5–3.0 eV .

    Anti-inflammatory Activity

    • Field : Pharmacology .
    • Application : 18 new thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized and evaluated for anti-inflammatory activity .
    • Method : The compounds were synthesized using alkylation, cyanethylation, hydrolysis, and acylation reactions .

Future Directions

Thiazolo[5,4-b]pyridine derivatives have shown promising results in overcoming imatinib resistance . The structure-activity relationship (SAR) studies led to the identification of a potent c-KIT inhibitor . This suggests potential future directions in the development of novel inhibitors to overcome drug resistance.

properties

IUPAC Name

1H-[1,3]thiazolo[5,4-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYIAHCBUYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381998
Record name [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-b]pyridine-2(1H)-thione

CAS RN

57135-09-8
Record name [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,3]thiazolo[5,4-b]pyridine-2-thione
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Synthesis routes and methods

Procedure details

A mixture of 6.43 g (50.0 mmols) of 3-amino-2-chloropyridine, 50 ml of carbon disulfide and 50 ml of DMF was heated under reflux for 6 days. An excess of carbon disulfide was evaporated under reduced pressure, and the residue was poured into 300 ml of ice water with stirring. The precipitated crystals was taken out by filtration and dried to afford 7.57 g (yield: 90%) of pyrido[3,2-d]thiazo-line-2-thione.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Shanmugapriya, K Rajaguru, S Muthusubramanian… - 2016 - Wiley Online Library
The copper(II)‐catalyzed C–S cross coupling of thiazolidine‐2‐thiones with organoboronic acids towards the synthesis of azole sulfides was investigated. This mild and base‐free …

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